Dopamine Transporter (DAT) Affinity: A Quantitative Distinction from the Dichloro Analog BPDBA
The target compound demonstrates measurable, albeit modest, interaction with the dopamine transporter (DAT) in competitive binding assays, reporting an IC50 of 139 nM against the sodium-dependent dopamine transporter [1]. This is in stark contrast to the 2,4-dichloro-substituted analog BPDBA, which was explicitly characterized as exhibiting 'no significant inhibitory activity' at the other three human GAT subtypes (GAT-1, GAT-2, GAT-3) beyond its primary BGT-1 target [2]. While the two studies used different assay platforms, the qualitative functional divergence—DAT engagement vs. complete DAT/GAT inactivity—establishes a clear differentiation vector: the 3-chloro monosubstitution pattern yields a fundamentally different pharmacological fingerprint than the 2,4-dichloro pattern preferred for BGT-1 selectivity, even when both compounds share an identical N-benzylpiperidine scaffold.
| Evidence Dimension | Dopamine transporter (DAT) binding affinity |
|---|---|
| Target Compound Data | IC50 = 139 nM (competitive binding assay, sodium-dependent DAT) [1] |
| Comparator Or Baseline | N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA): No significant inhibitory activity at human GAT-1, GAT-2, or GAT-3 [2] |
| Quantified Difference | Functional presence of DAT activity (IC50 = 139 nM) vs. complete absence of monoamine transporter activity for BPDBA |
| Conditions | Target compound: ChEMBL_61516 competitive binding assay using sodium-dependent dopamine transporter. Comparator: Radioligand-based uptake studies at chimeric constructs of human GAT subtypes BGT-1, GAT-1, GAT-2, GAT-3. |
Why This Matters
For laboratories screening monoamine transporter modulators, selecting the 3-chloro analog over the 2,4-dichloro analog provides a DAT-active chemical probe vs. a DAT-inactive BGT-1 tool, a critical distinction for experimental design.
- [1] Hoepping A, Reisgys M, Brust P, Seifert S, Spies H, Alberto R, Johannsen B. TROTEC-1: a new high-affinity ligand for labeling of the dopamine transporter. J Med Chem. 1998;41:4429-32. BindingDB entry via ChEMBL_61516 (CHEMBL675998): IC50 = 139±n/a nM. View Source
- [2] Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. Scholars Portal Journals. BPDBA: selective inhibitor of human BGT-1; no significant inhibitory activity at GAT-1, GAT-2, or GAT-3. View Source
